molecular formula C12H21NO5 B8746054 2-(1-Hydroxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

2-(1-Hydroxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Cat. No.: B8746054
M. Wt: 259.30 g/mol
InChI Key: WICBYPGHVGVDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Hydroxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions. The compound also features a cyclopentyl ring with a hydroxyl group, adding to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid typically involves the protection of the amino group of glycine with a tert-butoxycarbonyl groupThe reaction conditions often include the use of coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, which enhances amide formation without the need for a base .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can improve the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the cyclopentyl ring can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the Boc group reveals the free amino group, which can further react to form peptides or other derivatives.

Scientific Research Applications

2-(1-Hydroxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-Hydroxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid involves its interaction with various molecular targets and pathways. The Boc protecting group can be selectively removed under specific conditions, revealing the free amino group, which can participate in further chemical reactions. The hydroxyl group on the cyclopentyl ring can also undergo transformations, contributing to the compound’s reactivity and versatility in synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(t-Butoxycarbonyl)-glycine: Lacks the cyclopentyl ring and hydroxyl group, making it less versatile in certain synthetic applications.

    N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclohexyl)-glycine: Features a cyclohexyl ring instead of a cyclopentyl ring, which can affect its reactivity and steric properties.

Uniqueness

2-(1-Hydroxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is unique due to the presence of both the Boc protecting group and the hydroxyl-substituted cyclopentyl ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

2-(1-hydroxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-8(9(14)15)12(17)6-4-5-7-12/h8,17H,4-7H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

WICBYPGHVGVDPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C1(CCCC1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-(t-butoxycarbonyl)-α-(1-hydroxycyclopentyl)glycine, benzyl ester (1.81 g, 4.98 mmoles) in 30 ml of absolute ethanol at 25° C. was treated with 0.4 g of 10% palladium on charcoal and hydrogen at one atmosphere for 2.5 hours. The catalyst was filtered and the solvent evaporated. Benzene was added and evaporated. Crystallization from isopropyl ether (first crop) and hexane (second crop) gave a total of 1.07 g of product, melting point 132°-134° C.
Name
N-(t-butoxycarbonyl)-α-(1-hydroxycyclopentyl)glycine, benzyl ester
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One

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